Cas no 133845-02-0 (2-methyl-1-benzofuran-6-carboxylic acid)

2-methyl-1-benzofuran-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-1-benzofuran-6-carboxylic acid
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- MDL: MFCD03426821
Computed Properties
- Exact Mass: 176.047
- Monoisotopic Mass: 176.047
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 50.4A^2
2-methyl-1-benzofuran-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-205306-0.1g |
2-methyl-1-benzofuran-6-carboxylic acid |
133845-02-0 | 95% | 0.1g |
$426.0 | 2023-09-16 | |
Enamine | EN300-205306-10.0g |
2-methyl-1-benzofuran-6-carboxylic acid |
133845-02-0 | 95% | 10.0g |
$5283.0 | 2023-07-10 | |
Aaron | AR009JYV-1g |
2-methyl-1-benzofuran-6-carboxylic acid |
133845-02-0 | 95% | 1g |
$1715.00 | 2025-02-14 | |
A2B Chem LLC | AE44683-2.5g |
2-methyl-1-benzofuran-6-carboxylic acid |
133845-02-0 | 95% | 2.5g |
$2570.00 | 2024-04-20 | |
A2B Chem LLC | AE44683-100mg |
2-methyl-1-benzofuran-6-carboxylic acid |
133845-02-0 | 95% | 100mg |
$484.00 | 2024-04-20 | |
Enamine | EN300-205306-0.25g |
2-methyl-1-benzofuran-6-carboxylic acid |
133845-02-0 | 95% | 0.25g |
$607.0 | 2023-09-16 | |
Enamine | EN300-205306-0.5g |
2-methyl-1-benzofuran-6-carboxylic acid |
133845-02-0 | 95% | 0.5g |
$959.0 | 2023-09-16 | |
Enamine | EN300-205306-2.5g |
2-methyl-1-benzofuran-6-carboxylic acid |
133845-02-0 | 95% | 2.5g |
$2408.0 | 2023-09-16 | |
Enamine | EN300-205306-0.05g |
2-methyl-1-benzofuran-6-carboxylic acid |
133845-02-0 | 95% | 0.05g |
$285.0 | 2023-09-16 | |
Enamine | EN300-205306-1.0g |
2-methyl-1-benzofuran-6-carboxylic acid |
133845-02-0 | 95% | 1.0g |
$1229.0 | 2023-07-10 |
2-methyl-1-benzofuran-6-carboxylic acid Related Literature
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
Additional information on 2-methyl-1-benzofuran-6-carboxylic acid
Professional Introduction to 2-methyl-1-benzofuran-6-carboxylic acid (CAS No. 133845-02-0)
2-methyl-1-benzofuran-6-carboxylic acid, with the chemical identifier CAS No. 133845-02-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its benzofuran core structure and carboxylic acid functional group, has garnered attention due to its versatile applications in synthetic chemistry and potential pharmacological properties. The benzofuran moiety, a fused aromatic system consisting of a benzene ring and a furan ring, is known for its stability and reactivity, making it a valuable scaffold for drug discovery and material science.
The structural uniqueness of 2-methyl-1-benzofuran-6-carboxylic acid lies in the presence of a methyl group at the 2-position and a carboxylic acid group at the 6-position of the benzofuran backbone. This specific arrangement imparts distinct chemical properties that make it a promising candidate for further derivatization and functionalization. In recent years, there has been growing interest in exploring the pharmacological potential of benzofuran derivatives, particularly those that exhibit bioactivity against various diseases.
Recent studies have highlighted the significance of benzofuran derivatives in medicinal chemistry. These compounds have shown promise in inhibiting enzymes and receptors involved in inflammatory pathways, making them relevant in the development of anti-inflammatory drugs. Additionally, some benzofuran-based molecules have demonstrated antimicrobial and anticancer properties, which have been extensively studied in preclinical trials. The carboxylic acid functionality in 2-methyl-1-benzofuran-6-carboxylic acid further enhances its potential as a precursor for synthesizing more complex pharmacophores.
The synthesis of 2-methyl-1-benzofuran-6-carboxylic acid typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the carboxylic acid moiety at the 6-position. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve higher regioselectivity and yield in the synthesis process.
In the context of drug development, 2-methyl-1-benzofuran-6-carboxylic acid serves as a key intermediate in the preparation of novel therapeutic agents. Its structural framework allows for modifications that can fine-tune its biological activity, solubility, and metabolic stability. Researchers are exploring various derivatives of this compound to enhance their efficacy and reduce potential side effects. The integration of computational chemistry tools has accelerated the design and optimization process, enabling faster identification of lead compounds for further investigation.
The pharmacokinetic profile of 2-methyl-1-benzofuran-6-carboxylic acid and its derivatives is another area of active research. Understanding how these molecules are absorbed, distributed, metabolized, and excreted (ADME) is crucial for developing drugs that are both effective and safe. Preclinical studies using animal models have provided valuable insights into the pharmacokinetic behavior of benzofuran-based compounds, guiding their translation to human trials.
Industrial applications of 2-methyl-1-benzofuran-6-carboxylic acid extend beyond pharmaceuticals into materials science. The benzofuran core can be incorporated into polymers and coatings to enhance their thermal stability and mechanical properties. Additionally, this compound has been investigated for its potential use in organic electronics due to its ability to form stable conjugated systems, which are essential for optoelectronic devices.
The future prospects for 2-methyl-1-benzofuran-6-carboxylic acid are promising, with ongoing research aimed at uncovering new synthetic methodologies and expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field. As computational methods continue to evolve, virtual screening techniques will play an increasingly important role in identifying novel derivatives with enhanced biological activity.
In conclusion, 2-methyl-1-benzofuran-6-carboxylic acid (CAS No. 133845-02-0) is a versatile compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it an attractive scaffold for drug discovery, while its synthetic accessibility allows for extensive modifications. As research progresses, this molecule is expected to contribute to advancements in medicine and technology, offering new solutions to complex challenges.
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